molecular formula C13H24O4 B030163 12-Methoxy-12-oxododecanoic acid CAS No. 3903-40-0

12-Methoxy-12-oxododecanoic acid

Cat. No.: B030163
CAS No.: 3903-40-0
M. Wt: 244.33 g/mol
InChI Key: REGGDLIBDASKGE-UHFFFAOYSA-N
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Description

Mycophenolate sodium is a salt form of mycophenolic acid, an immunosuppressive agent used primarily to prevent organ transplant rejection. It is also employed in the treatment of various autoimmune diseases. Mycophenolate sodium is known for its ability to inhibit the proliferation of lymphocytes, which are crucial components of the immune system .

Scientific Research Applications

Mycophenolate sodium has a wide range of scientific research applications, including :

    Chemistry: Used in the study of complexation reactions and salt formation.

    Biology: Employed in research on lymphocyte proliferation and immune response.

    Medicine: Widely used in the prevention of organ transplant rejection and the treatment of autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.

    Industry: Utilized in the production of immunosuppressive drugs and formulations.

Mechanism of Action

Target of Action

The primary target of Dodecanedioic acid monomethyl ester (DDAME) is the yeast Candida tropicalis . This yeast is naturally equipped with a specific enzyme portfolio for the production of dicarboxylic acids (DCAs) from various substrates, like alkanes and fatty acids .

Mode of Action

Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . In the presence of DDAME, which can be easily obtained from transesterification of coconut oil, Candida tropicalis performs whole-cell biotransformation .

Biochemical Pathways

The production of DDA from linoleic acid is based on the lipoxygenase pathway in plants . The cascade is composed of lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and unidentified double-bond reductase in E. coli for the main cascade reactions, as well as NADH oxidase for cofactor recycling . The four component enzymes involved in the cascade are co-expressed in E. coli, together with the endogenous double-bond reductase of E. coli .

Pharmacokinetics

Its physical properties such as melting point (515-52 °C), boiling point (170 °C at 3 Torr pressure), and density (1012±006 g/cm3) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of DDAME is the production of Dodecanedioic acid (DDA), a versatile precursor for producing the polyamide nylon-6,12 . DDA is highly useful to the chemical industry and is used for many technical applications, such as heat and chemical-resistant sheaths .

Action Environment

The action of DDAME is influenced by environmental factors such as pH and substrate feeding strategy . A gradual pH shift and an optimized substrate feeding strategy were found to be crucial for achieving a high final DDA concentration . The process also requires monitoring of the transcriptional profile .

Future Directions

The production of Dodecanedioic acid monomethyl ester via biotransformation represents a highly promising approach to realize sustainable, bio-based, efficient processes . This is due to increasing industrial demand for green chemicals and renewable products . The future direction could involve further optimization of the production process and exploration of other potential applications of this compound.

Biochemical Analysis

Biochemical Properties

It is known that Candida tropicalis, a type of yeast, can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization This suggests that Dodecanedioic acid monomethyl ester may interact with certain enzymes and proteins within this yeast species

Cellular Effects

It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may influence cellular metabolism within this yeast species

Molecular Mechanism

It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may interact with certain biomolecules within this yeast species

Metabolic Pathways

It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may be involved in certain metabolic pathways within this yeast species

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mycophenolate sodium involves the isolation and purification of mycophenolic acid, which is obtained through the fermentation of Penicillium species. The process includes the following steps :

    Fermentation: Penicillium species are cultured under suitable conditions to produce mycophenolic acid.

    Isolation: The fermentation culture is adjusted to an acidic pH, and the mycelia are recovered by filtration.

    Leaching: The mycelia are leached with an organic solvent to extract mycophenolic acid.

    Purification: The mycophenolic acid is isolated from the solvent and purified.

Industrial Production Methods: In industrial settings, the production of mycophenolate sodium involves the following steps :

    Dissolution: Mycophenolic acid is dissolved in selected solvents.

    Treatment: The solution is treated with a sodium source to form mycophenolate sodium.

    Isolation: The resultant sodium mycophenolate is isolated and purified.

Chemical Reactions Analysis

Types of Reactions: Mycophenolate sodium undergoes various chemical reactions, including :

    Complexation: It forms complexes with metal ions such as iron (III).

    Salt Formation: It reacts with different bases to form various salts.

Common Reagents and Conditions:

    Iron (III) ions: Used in complexation reactions.

    Sodium sources: Used in the formation of mycophenolate sodium.

Major Products:

    Mycophenolate sodium: The primary product formed from the reaction of mycophenolic acid with sodium sources.

    Complexes: Formed with metal ions during complexation reactions.

Comparison with Similar Compounds

  • Mycophenolate mofetil
  • Azathioprine
  • Methotrexate

Mycophenolate sodium’s unique enteric-coated formulation and its ability to reduce gastrointestinal side effects make it a valuable option in immunosuppressive therapy.

Properties

IUPAC Name

12-methoxy-12-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGGDLIBDASKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282966
Record name Dodecanedioic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3903-40-0
Record name 3903-40-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanedioic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanedioic acid monomethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Dodecanedioic acid monomethyl ester in the synthesis of β-Methylpentadecanedioic acid dimethyl ester?

A1: Dodecanedioic acid monomethyl ester (III) acts as a key starting material in the Kolbe electrolysis reaction alongside β-methylglutaric acid monomethyl ester (II) to produce β-Methylpentadecanedioic acid dimethyl ester (I). The reaction occurs in a methanol solution, and upon electrolysis, the two ester molecules undergo decarboxylation and dimerization to form the final product. The research specifically investigated the optimal mole ratio of (II) to (III) for cost-effective production, finding that a 1:1.38 ratio with recoverable unreacted (III) minimized production costs [].

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